N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-phenyloxalamide
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Description
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-phenyloxalamide is a useful research compound. Its molecular formula is C20H26N4O2 and its molecular weight is 354.454. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Molecular Probes
Fluorescent molecular probes are crucial in biological research for studying various events and processes at the molecular level. A study by Diwu et al. (1997) introduced new fluorescent solvatochromic dyes, which include dimethylamino groups, showcasing their potential as ultrasensitive fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence, which is correlated with solvent polarity, indicating their utility in investigating intramolecular charge transfer and environmental effects on fluorescence. Such probes can significantly advance the understanding of biological phenomena, offering high sensitivity and specificity in fluorescence-based assays and imaging techniques (Diwu, Z., Lu, Yixin, Zhang, Cailan, Klaubert, D., & Haugland, R., 1997).
Antitumor Agents
The search for effective antitumor agents continues to be a significant focus in medicinal chemistry. Atwell et al. (1989) synthesized and evaluated a series of phenyl-substituted derivatives of a "minimal" DNA-intercalating agent for their in vivo antitumor activity. These compounds, including modifications of the dimethylamino group, showed promising activity against solid tumor models. Such research contributes to the development of new chemotherapy agents with potentially lower toxicity and improved efficacy in cancer treatment (Atwell, G., Baguley, B., & Denny, W., 1989).
Novel Insecticides
In agricultural research, the development of novel insecticides with unique modes of action is crucial for managing pest resistance. Tohnishi et al. (2005) introduced flubendiamide, a novel insecticide with a unique chemical structure that includes a dimethylamino phenyl component. This compound exhibits exceptional activity against lepidopterous pests, including resistant strains, highlighting its potential as a valuable tool in integrated pest management programs. The distinct insecticidal symptoms and safety profile of flubendiamide underscore its innovative contribution to agricultural pest control (Tohnishi, M., Nakao, H., Furuya, T., et al., 2005).
Alzheimer's Disease Research
The localization and quantification of neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease are pivotal for both diagnosis and therapeutic research. Shoghi-Jadid et al. (2002) utilized a novel fluorescent compound, derived from dimethylamino-naphthyl groups, in conjunction with positron emission tomography to noninvasively monitor the development of these pathological hallmarks in Alzheimer's patients. This approach offers a significant advancement in understanding the disease's progression and evaluating treatment responses, representing a critical step forward in Alzheimer's research (Shoghi-Jadid, K., Small, G., Agdeppa, E., et al., 2002).
Nonlinear Optical Materials
The synthesis and characterization of compounds with nonlinear optical properties are essential for the development of advanced optical devices. Rahulan et al. (2014) synthesized a novel chalcone derivative compound, which includes a dimethylamino phenyl group, and investigated its nonlinear optical absorption using a z-scan technique. The compound exhibited a transition from saturable absorption to reverse saturable absorption with increasing excitation intensity, indicating its potential for applications in optical limiting and other photonic devices (Rahulan, K., Balamurugan, S., Meena, K. S., et al., 2014).
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-23(2)17-12-10-15(11-13-17)18(24(3)4)14-21-19(25)20(26)22-16-8-6-5-7-9-16/h5-13,18H,14H2,1-4H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYUQRBPJCFBHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.